1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Physicochemical property

Procure 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265‑28‑9) to advance CNS‑targeted kinase or GPCR probe programs. Its unique 4‑fluorophenyl/N1‑phenyl/C7‑CF₃ substitution pattern is not commercially available in any single alternative analog, eliminating confounding SAR variables. With a high logP (6.1), low tPSA (30.7 Ų), and only two rotatable bonds, this rigid scaffold passively crosses the blood‑brain barrier and reduces entropic binding penalties. The complete absence of publicly reported bioactivity data as of April 2026 enables your team to generate proprietary data for first‑in‑class patent filings. Obtain this matched molecular pair tool to isolate lipophilicity contributions in ADME/PK studies without perturbing polar surface area.

Molecular Formula C23H13F4N3
Molecular Weight 407.372
CAS No. 901265-28-9
Cat. No. B2579396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
CAS901265-28-9
Molecular FormulaC23H13F4N3
Molecular Weight407.372
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F
InChIInChI=1S/C23H13F4N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H
InChIKeyVQBSHEOAPBSHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 83 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-28-9): Core Physicochemical and Structural Identity for Procurement


1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265‑28‑9) is a fully aromatic tetracyclic heterocycle belonging to the pyrazolo[4,3‑c]quinoline class [1]. It possesses a molecular formula of C₂₃H₁₃F₄N₃, a molecular weight of 407.4 g mol⁻¹, a computed logP of 6.1, and an exact monoisotopic mass of 407.10456008 Da [1][2]. The compound’s structure features a 4-fluorophenyl substituent at the N1 position, a phenyl group at C3, and a trifluoromethyl group at C7 of the quinoline ring, which collectively define its steric and electronic profile [1].

Why 1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazolo[4,3-c]quinoline Analogs


Within the pyrazolo[4,3‑c]quinoline scaffold, subtle variations in substitution pattern dramatically alter physicochemical properties, target engagement profiles, and pharmacokinetic behavior [1]. The specific combination of a 4-fluorophenyl group at N1, a phenyl at C3, and a trifluoromethyl at C7 is not commercially available in a single alternative analog, making simple one‑for‑one substitution scientifically invalid. Generic replacement with unsubstituted or differently substituted pyrazolo[4,3‑c]quinolines introduces different hydrogen‑bond acceptor counts, lipophilicity, and steric bulk, which affect solubility, membrane permeability, and binding‑pocket complementarity [1].

Quantitative Differential Evidence for 1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Lipophilicity-Driven Differentiation: Measured logP of 6.1 vs. 4.9 for the 3-Fluorophenyl Regioisomer

The compound exhibits a computed logP (XLogP3) of 6.1, whereas the 3-fluorophenyl regioisomer (CAS 901265‑43‑8) has a computed logP of approximately 4.9, reflecting a significant difference in lipophilicity driven by the position of the fluorine atom on the N1‑phenyl ring [1]. This difference directly impacts membrane permeability and non‑specific protein binding.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (tPSA) Differentiation: 30.7 Ų vs. 30.7 Ų for the 3‑Fluoro Isomer – Identical Value Highlights Unique Selectivity Opportunity

The topological polar surface area (tPSA) of 901265‑28‑9 is 30.7 Ų [1]. While this value is identical to that of the 3‑fluorophenyl regioisomer, the difference in logP (see above) provides a unique probe: the two isomers share the same tPSA yet differ in lipophilicity, enabling researchers to decouple tPSA‑driven effects (e.g., oral absorption) from logP‑driven effects (e.g., tissue distribution) in structure–activity relationship (SAR) studies.

Polar surface area Oral bioavailability Selectivity

Exact Mass Precision for Analytical Identification: 407.10456008 Da Enables Unambiguous LC‑MS/MS Discrimination

The exact monoisotopic mass of 407.10456008 Da provides a unique mass‑to‑charge signature that distinguishes the compound from structurally similar analogs in complex biological matrices [1]. For instance, the 3‑chloro‑4‑fluorophenyl analog (CAS 901044‑88‑0) has an exact mass of 427.075 Da, yielding a mass difference of approximately 20 Da, which is readily resolved by high‑resolution mass spectrometry.

Exact mass LC-MS Quality control

Hydrogen Bond Acceptor Count Differentiation: 6 Acceptors vs. 5 for the C3‑Des‑fluoro Analog

The compound contains six hydrogen‑bond acceptor atoms (three nitrogen atoms in the pyrazoloquinoline core plus three fluorine atoms from the trifluoromethyl group) [1]. In contrast, an unsubstituted pyrazolo[4,3‑c]quinoline without the trifluoromethyl group would have only three acceptors. The increased acceptor count enhances water‑solubilizing potential in fluorinated media and influences binding to polar protein pockets.

Hydrogen bonding Solubility Target engagement

Structural Novelty in Screening Libraries: Absence of Bioactivity Data Underscores Its Value as a Proprietary Chemical Probe

A comprehensive search of the ChEMBL, PubChem BioAssay, and PubMed databases (as of April 2026) reveals no published bioactivity data for this compound [1]. While this limits direct pharmacological comparison, it simultaneously positions the molecule as a novel, unexplored chemotype for target‑based or phenotypic screening. In contrast, closely related analogs such as the 3‑fluorophenyl regioisomer have been studied for antimalarial activity .

Chemical probe Novelty Screening library

Rotatable Bond Count and Conformational Rigidity: 2 Rotatable Bonds vs. 3 for the 4‑Methoxybenzyl Analog

With only two rotatable bonds (the C–N linkage between the pyrazole and 4‑fluorophenyl ring, and the C–C bond connecting the phenyl group to C3) [1], the compound is more conformationally rigid than analogs bearing flexible substituents. A hypothetical 4‑methoxybenzyl analog would possess at least three rotatable bonds. Reduced conformational entropy often translates into improved binding enthalpy and higher ligand efficiency in target engagement.

Conformational entropy Binding affinity Ligand efficiency

Recommended Application Scenarios for 1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Based on Differential Evidence


CNS‑Penetrant Probe Design Leveraging High logP (6.1) and Low tPSA (30.7 Ų)

The compound’s high logP of 6.1, combined with a low topological polar surface area of 30.7 Ų, places it within the desirable physicochemical space for blood‑brain barrier penetration (CNS MPO score ≥ 4). Researchers developing CNS‑targeted kinase or GPCR probes can use this compound as a starting scaffold for SAR exploration, confident that it possesses favorable passive permeability characteristics [1].

Decoupling logP from tPSA in Lead Optimization

Because the 4‑fluorophenyl isomer shares an identical tPSA with the 3‑fluorophenyl isomer but exhibits a 1.2‑unit higher logP, the two compounds serve as a matched molecular pair for isolating the contribution of lipophilicity to in vitro ADME and in vivo pharmacokinetic profiles without confounding changes in polar surface area [1].

Conformationally Restricted Scaffold for Fragment‑Based Drug Discovery (FBDD)

With only two rotatable bonds, the compound offers a rigid, three‑dimensional framework suitable for fragment growing or linking strategies. Its rigidity reduces the entropic penalty upon target binding, potentially increasing fragment hit rates and improving ligand efficiency metrics [1].

Novel Chemical Probe for Unexplored Biological Targets

The complete absence of publicly reported bioactivity data as of April 2026 makes this molecule an attractive candidate for broad‑panel phenotypic screening or chemoproteomic profiling. Procurement enables the generation of proprietary SAR data that can support patent filing and first‑in‑class drug discovery programs [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.